An In-depth Technical Guide to 3-Methylthiophene (CAS 616-44-4)
An In-depth Technical Guide to 3-Methylthiophene (CAS 616-44-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylthiophene (B123197) (CAS Number: 616-44-4), a heterocyclic aromatic compound, serves as a pivotal building block in the synthesis of a diverse array of organic molecules. Its unique electronic properties and reactivity make it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials such as conductive polymers. This technical guide provides a comprehensive overview of the core properties of 3-methylthiophene, including its physicochemical characteristics, spectroscopic data, and key synthetic applications. Detailed experimental protocols for its synthesis and subsequent functionalization are presented to aid researchers in their practical applications. Furthermore, this document includes essential safety and handling information to ensure its proper use in a laboratory setting.
Physicochemical Properties
3-Methylthiophene is a colorless to light yellow liquid at room temperature with a characteristic odor.[1] Its fundamental properties are summarized in the tables below, providing a quick reference for experimental design and consideration.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆S | [2] |
| Molecular Weight | 98.17 g/mol | [2] |
| Appearance | Clear, colorless to light yellow liquid | [2] |
| Melting Point | -69 °C | [2] |
| Boiling Point | 114-115 °C | [2] |
| Density | 1.016 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.519 | [2] |
| Flash Point | 11 °C (52 °F) | [2] |
| Vapor Pressure | 42.4 mmHg at 37.7 °C | [2] |
Table 2: Solubility and Partition Coefficient
| Property | Value | Reference(s) |
| Solubility in Water | Insoluble | [2] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene, acetone, chloroform | [2] |
| LogP (Octanol/Water Partition Coefficient) | 2.34 | [3] |
Spectroscopic Data
The structural elucidation of 3-methylthiophene and its derivatives relies heavily on various spectroscopic techniques. Below are the characteristic spectral data for the parent compound.
Table 3: Spectroscopic Data
| Spectrum Type | Key Peaks/Shifts | Reference(s) |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.17 (m, 1H), 6.93 (m, 1H), 6.89 (m, 1H), 2.25 (s, 3H) | [4] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 138.8, 129.9, 125.4, 120.8, 15.6 | [5] |
| Mass Spectrum (m/z) | 98 (M+), 97, 83, 59, 45 | [6] |
| Infrared (IR) (neat) | ν (cm⁻¹): 3100, 2920, 1550, 1440, 840, 770 | [7] |
Synthesis and Reactions
3-Methylthiophene is a versatile starting material for the synthesis of more complex molecules, primarily through electrophilic substitution and metal-catalyzed cross-coupling reactions.[8]
Synthesis of 3-Methylthiophene
A common laboratory-scale synthesis involves the reaction of 2-methylsuccinic acid with a sulfurizing agent like phosphorus pentasulfide. A detailed, reliable procedure is available in Organic Syntheses.[9]
Experimental Protocol: Synthesis of 3-Methylthiophene [9]
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Reactants: Anhydrous disodium (B8443419) methylsuccinate, phosphorus heptasulfide, mineral oil.
-
Apparatus: A three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, gas inlet tube, addition funnel, and a distillation head connected to a condenser.
-
Procedure:
-
The flask is charged with mineral oil and heated to 240-250 °C.
-
A slurry of anhydrous disodium methylsuccinate and phosphorus heptasulfide in mineral oil is added from the addition funnel to the hot mineral oil with vigorous stirring under a slow stream of carbon dioxide.
-
The addition rate is controlled to maintain a steady distillation of the product.
-
The crude distillate is collected, washed with sodium hydroxide (B78521) solution, then with water, and dried over anhydrous calcium chloride.
-
The final product is purified by distillation.
-
Key Reactions of 3-Methylthiophene
3-Methylthiophene undergoes a variety of chemical transformations, making it a valuable intermediate.
This reaction introduces a formyl group onto the thiophene (B33073) ring, typically at the 2-position, providing a key intermediate for further elaboration.[10][11]
Experimental Protocol: Vilsmeier-Haack Reaction [10]
-
Reactants: 3-Methylthiophene, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃).
-
Procedure:
-
The Vilsmeier reagent is prepared by the addition of POCl₃ to DMF at 0 °C.
-
3-Methylthiophene is added to the pre-formed Vilsmeier reagent.
-
The reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched by the addition of an aqueous sodium acetate (B1210297) solution.
-
The product, 2-formyl-3-methylthiophene, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is achieved by column chromatography.
-
Directed lithiation of 3-methylthiophene, followed by quenching with an electrophile, is a powerful method for introducing substituents at the 5-position with high selectivity.[3]
Experimental Protocol: Lithiation of 3-Methylthiophene [3][12]
-
Reactants: 3-Methylthiophene, a strong lithium base (e.g., n-butyllithium or lithium diisopropylamide - LDA), and an electrophile.
-
Procedure:
-
A solution of 3-methylthiophene in an anhydrous ether solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere.
-
The lithium base is added dropwise, and the mixture is stirred for a period to ensure complete metalation.
-
The desired electrophile is then added to the solution.
-
The reaction is allowed to warm to room temperature and then quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
The product is extracted, and the organic phase is washed, dried, and concentrated.
-
Purification is typically performed by column chromatography.
-
Halogenated derivatives of 3-methylthiophene are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, to form C-C bonds.[7][13]
Experimental Protocol: Suzuki Cross-Coupling of a 3-Methylthiophene Derivative [13][14]
-
Reactants: A bromo- or iodo-3-methylthiophene derivative, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃, K₂CO₃).
-
Procedure:
-
The halogenated 3-methylthiophene, arylboronic acid, palladium catalyst, and base are combined in a suitable solvent system (e.g., toluene/ethanol/water).
-
The mixture is degassed and then heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC).
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The product is purified by column chromatography.
-
Applications in Drug Development and Materials Science
3-Methylthiophene is a precursor to several important compounds in the pharmaceutical and agrochemical industries.[2]
-
Thenyldiamine: An antihistamine drug.[2]
-
Morantel: An anthelmintic drug used in veterinary medicine.[2][15]
-
Poly(3-methylthiophene) (P3MT): A conductive polymer with applications in electronics and sensors.[8]
The synthesis of these more complex molecules often begins with the functionalization of the 3-methylthiophene ring using the reactions described above.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key synthetic transformations starting from 3-methylthiophene.
Safety and Handling
3-Methylthiophene is a flammable liquid and vapor and is harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Table 4: GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |
| Flammable Liquids | GHS02 | Danger | H225: Highly flammable liquid and vapor |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | GHS07 | Warning | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |
Data sourced from multiple safety data sheets.[1][2]
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. Keep away from sources of ignition.[1]
Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[1]
Conclusion
3-Methylthiophene is a cornerstone intermediate in organic synthesis with significant applications in drug discovery and materials science. Its well-defined physicochemical properties and predictable reactivity patterns, particularly in electrophilic substitution and cross-coupling reactions, make it an invaluable tool for synthetic chemists. This guide provides the essential technical information and detailed experimental protocols to facilitate its effective and safe use in a research and development setting.
References
- 1. Morantel tartrate [sitem.herts.ac.uk]
- 2. 3-Methylthiophene - Wikipedia [en.wikipedia.org]
- 3. Highly selective 5-substitution of 3-methylthiophene via directed lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The unexpected fast polymerization during the synthesis of a glycolated polythiophene - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00146F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Morantel - Wikipedia [en.wikipedia.org]
